2,3,6-Tribromo-5-ethoxypyridine

Description

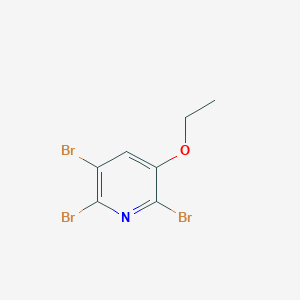

2,3,6-Tribromo-5-ethoxypyridine is a halogenated pyridine derivative characterized by a pyridine core substituted with three bromine atoms at positions 2, 3, and 6, and an ethoxy group at position 4. The bromine atoms confer significant steric bulk and electron-withdrawing effects, while the ethoxy group donates electrons via resonance, creating a unique electronic profile. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions due to its reactive bromine substituents . Its molecular weight is 385.81 g/mol, with a melting point range of 98–102°C (literature-dependent variations).

Properties

Molecular Formula |

C7H6Br3NO |

|---|---|

Molecular Weight |

359.84 g/mol |

IUPAC Name |

2,3,6-tribromo-5-ethoxypyridine |

InChI |

InChI=1S/C7H6Br3NO/c1-2-12-5-3-4(8)6(9)11-7(5)10/h3H,2H2,1H3 |

InChI Key |

SIQNZMWJOBUXBY-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C(N=C1Br)Br)Br |

Canonical SMILES |

CCOC1=CC(=C(N=C1Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5,6-tribromopyridin-3-yl ether typically involves the bromination of a pyridine derivative followed by etherification. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific temperature conditions to achieve selective bromination at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of ethyl 2,5,6-tribromopyridin-3-yl ether may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Tribromo-5-ethoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of ethyl 2,5,6-tribromopyridin-3-yl ether include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of ethyl 2,5,6-tribromopyridin-3-yl ether depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2,3,6-Tribromo-5-ethoxypyridine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,5,6-tribromopyridin-3-yl ether involves its interaction with specific molecular targets and pathways. The presence of bromine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2,3,6-Tribromo-5-ethoxypyridine, we analyze its structural and functional differences relative to analogous halogenated pyridines and fused heterocycles. Key comparisons include:

Table 1: Structural and Reactivity Comparison

Key Findings

Substituent Effects: Bromine vs. Chlorine/Fluorine: Bromine’s higher atomic radius and polarizability in this compound enhance its reactivity in cross-coupling reactions compared to chlorine or fluorine analogs (e.g., compound 12 in ). However, fluorine’s electronegativity (as in compound 5 ) improves metabolic stability in bioactive molecules. Ethoxy vs. Methoxy/Methyl: The ethoxy group in this compound provides moderate electron-donating effects, balancing the electron-withdrawing bromines. This contrasts with methoxy groups in compound 12 , which offer stronger resonance donation, and methyl groups in compound 5 , which are purely inductive donors.

Synthetic Versatility: this compound’s three bromine atoms enable sequential functionalization (e.g., selective substitution at position 2 or 6), a feature absent in mono-halogenated analogs like compound 5 . Fused heterocycles (e.g., compound 12 ) require multistep syntheses involving cyclocondensation, whereas this compound is synthesized via direct bromination of 5-ethoxypyridine, offering scalability.

Biological Relevance: While compound 12 and compound 5 exhibit documented anticancer and antimicrobial activities, respectively, this compound’s bioactivity remains understudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.